molecular formula C12H13N5O2 B12520222 3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine CAS No. 680975-17-1

3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine

Cat. No.: B12520222
CAS No.: 680975-17-1
M. Wt: 259.26 g/mol
InChI Key: XTPDAUGTIDEWKV-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine is a heterocyclic compound that contains a morpholine ring and a phenoxy group attached to a tetrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the tetrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of tetrazine derivatives.

Scientific Research Applications

3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological targets such as enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)-6-phenoxy-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of a morpholine ring and a phenoxy group further enhances its versatility in chemical synthesis and biological interactions.

Properties

CAS No.

680975-17-1

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

4-(6-phenoxy-1,2,4,5-tetrazin-3-yl)morpholine

InChI

InChI=1S/C12H13N5O2/c1-2-4-10(5-3-1)19-12-15-13-11(14-16-12)17-6-8-18-9-7-17/h1-5H,6-9H2

InChI Key

XTPDAUGTIDEWKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(N=N2)OC3=CC=CC=C3

Origin of Product

United States

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